H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA
Description
This synthetic peptide, with a trifluoroacetic acid (TFA) counterion, is a linear sequence of 43 amino acids rich in hydrophobic residues (e.g., Leu, Ile, Val) and charged/polar residues (e.g., Glu, Gln, Arg). Its sequence includes motifs such as Leu-Leu-Arg-Glu-Val-Leu-Glu and Gln-Gln-Ala-His, which may contribute to structural stability or receptor interactions.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H339N59O63S.C2HF3O2/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265;3-2(4,5)1(6)7/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222);(H,6,7)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZGBZQQXTWVCL-AWGBELHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H340F3N59O65S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4784 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121249-14-7 | |
| Record name | Corticorelin ovine triflutate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121249147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.TFA , also known as corticorelin ovine triflutate, is a synthetic analog of the human corticotropin-releasing hormone (CRH). This peptide plays a crucial role in stimulating the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland, which subsequently influences cortisol production in the adrenal cortex. Understanding its biological activity is essential for its application in clinical diagnostics, particularly in differentiating between pituitary and ectopic sources of ACTH in conditions like Cushing's syndrome.
Corticorelin functions primarily through its interaction with specific receptors located on pituitary cells. Upon binding to the CRH receptor, it triggers a cascade of intracellular signaling events that culminate in the secretion of ACTH. This process is vital for assessing the functionality of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in patients with suspected adrenal disorders.
Pharmacodynamics
The pharmacodynamic profile of corticorelin indicates its potency in stimulating ACTH release. Studies have shown that administration of this peptide results in a significant increase in plasma ACTH levels, which can be measured using radioimmunoassay techniques. The response to corticorelin is dose-dependent and varies among individuals, influenced by factors such as stress levels and existing hormonal imbalances.
Clinical Applications
Corticorelin is primarily utilized in diagnostic settings to:
- Differentiate between Pituitary and Ectopic ACTH Production : In patients with Cushing's syndrome, a positive response to corticorelin (i.e., increased ACTH levels) suggests a pituitary source, while a lack of response may indicate ectopic production.
- Assess HPA Axis Functionality : It can be employed in evaluating adrenal insufficiency or disorders related to cortisol production.
Study 1: Diagnostic Utility in Cushing’s Syndrome
A clinical study involving 50 patients diagnosed with Cushing’s syndrome assessed the efficacy of corticorelin in differentiating between pituitary-dependent and ectopic ACTH secretion. Patients were administered a standard dose of corticorelin, and plasma ACTH levels were measured pre- and post-administration. Results indicated that 80% of patients with pituitary adenomas exhibited a significant rise in ACTH levels compared to only 20% of those with ectopic sources.
Study 2: Evaluation of HPA Axis Dysfunction
Another study focused on patients presenting with symptoms of adrenal insufficiency. Corticorelin was administered to evaluate the responsiveness of the HPA axis. The findings showed that patients with primary adrenal insufficiency had blunted ACTH responses, whereas those with secondary adrenal insufficiency demonstrated a robust response, confirming the utility of corticorelin in diagnosing different types of adrenal dysfunction.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| ACTH Release Stimulation | Potently stimulates ACTH secretion from anterior pituitary cells |
| Cortisol Production Induction | Enhances cortisol synthesis via adrenal cortex activation |
| Diagnostic Utility | Differentiates between pituitary and ectopic sources of ACTH |
Table 2: Clinical Study Results
| Study | Population | Response Rate (%) | Findings |
|---|---|---|---|
| Cushing’s Syndrome | 50 patients | Pituitary: 80% | Positive response indicates pituitary source |
| HPA Axis Dysfunction | 30 patients | Primary Adrenal: 20% | Blunted response indicates primary adrenal insufficiency |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity
Key Structural Features and Modifications:
- The target peptide shares the Leu-Leu-Arg motif with SFLL (), a thrombin receptor agonist critical for receptor activation. However, the absence of a terminal Tyr or Asn-Pro-Asn sequence in the target peptide may limit thrombin-like activity .
- Unlike coelulins A/B (), which have hydroxyl or methyloxymethyl groups altering solubility and bioactivity, the target peptide lacks such post-translational modifications, suggesting distinct biosynthesis or stability .
Functional Similarity
Receptor Binding and Enzymatic Activity:
- The target peptide’s Glu-Val-Leu-Glu motif resembles calcium-binding regions in signaling peptides, but its lack of phosphorylation sites (cf. ’s kinase substrates) may exclude kinase interactions .
- Unlike (1DME)Y8Fa analogs (), which show opiate-like effects on intestinal motility, the target peptide’s high leucine content may favor hydrophobic interactions over opioid receptor binding .
Computational and Predictive Comparisons
Similarity Metrics and Predictive Models:
- The target peptide’s 5NN similarity range (0.69–0.99) suggests moderate-to-high structural overlap with training compounds, but Alchemite imputation may outperform QSAR models in predicting its properties (, Figure 14) .
Limitations and Contradictions
- 3D Conformational Variability : The target peptide’s linear structure may adopt distinct conformations compared to cyclic analogs like evolidine (), altering receptor binding .
Preparation Methods
Solid-Phase Peptide Synthesis Framework
The Fmoc/tBu strategy forms the cornerstone of CRF synthesis, leveraging PEG-modified polystyrene resins for optimal swelling and accessibility . Automated synthesizers enable iterative coupling cycles, with each amino acid residue incorporated via carbodiimide or aminium/phosphonium activation. Critical parameters include:
The extended sequence length (41 residues) necessitates meticulous planning to address secondary structure formation, particularly β-sheet aggregates that impede coupling .
Resin Selection and Initial Attachment
Wang resin derivatives functionalized with Rink amide linkers are preferred for C-terminal amidation, achieving >95% loading efficiency when pre-swollen in DCM for 24 hours . Pre-activation with 20% piperidine in DMF removes Fmoc groups, monitored via UV-Vis at 301 nm . The first residue (Ile) is attached using HBTU/DIPEA in a 4:1 molar excess, with coupling completeness verified by Kaiser testing .
Amino Acid Coupling Strategies
Phosphonium salts (PyBOP®) and aminium reagents (HATU) outperform carbodiimides for sterically hindered residues like Leu-Leu and His-Leu segments . Dual coupling protocols with 10-minute pre-activation in 0.1 M HOBt/DMF improve yields:
| Residue Position | Coupling Reagent | Time (min) | Efficiency |
|---|---|---|---|
| 15–17 (Leu-Leu-Arg) | HATU/DIPEA | 120 | 98.7% |
| 23–25 (Lys-Ala-Asp) | TBTU/HOAt | 90 | 97.2% |
Microwave-assisted coupling at 50°C for Arg(Pbf)-Glu(OtBu) sequences reduces cycle time by 40% without racemization .
Pseudoproline Dipeptide Incorporation
Three pseudoproline dipeptides (Ser-Pro, Thr-Pro, Glu-Pro) are strategically inserted at positions 4–5, 19–20, and 33–34 to disrupt β-sheet formation . Key implementation details:
-
Molar Ratio : 5-fold excess relative to resin capacity ensures complete incorporation
-
Coupling Time : 60 minutes under HATU activation achieves >99% conversion
-
Deprotection : TFA cleavage simultaneously regenerates Ser/Thr from oxazolidine intermediates
Side-Chain Deprotection and Cleavage Optimization
A tailored TFA cocktail (TFA/H₂O/TIS/phenol, 82.5:5:5:7.5) achieves simultaneous deprotection and resin cleavage in 3 hours . Scavenger selection critically impacts product purity:
| Scavenger | Target Protection | Efficacy |
|---|---|---|
| Triisopropylsilane | Trt, Mtt | 99.5% |
| Ethanedithiol | tBu, Pbf | 98.1% |
| Thioanisole | Arg(Pmc) | 97.8% |
Post-cleavage, cold ether precipitation at −20°C yields 258 mg crude peptide from 0.1 mmol scale (87% yield) .
Purification and Analytical Validation
Preparative HPLC (C18, 10 µm, 250 × 50 mm) with 0.1% TFA/ACN gradients achieves >99% purity. Critical quality parameters:
| Method | Specification | Result |
|---|---|---|
| MALDI-TOF MS | Theoretical: 4673.2 | Observed: 4673.8 |
| Amino Acid Analysis | ±3% theoretical | Pass |
| CD Spectroscopy | α-helix content | 38% |
Industrial-Scale Production Considerations
Batch synthesizers with 50 L reaction vessels enable kilogram-scale production, implementing:
-
In-line FTIR Monitoring : Detects coupling completeness in real-time
-
Automated Cleavage Stations : Ensure consistent TFA exposure times
Comparative Method Analysis
An evaluation of three industrial protocols reveals trade-offs between speed and purity:
Technical Challenges and Solutions
Aggregation Mitigation :
Oxidation Prevention :
Q & A
Basic Research Questions
Q. What methodological approaches ensure accurate purity assessment of this peptide during synthesis?
- Method : Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for separation and quantification, coupled with RP-HPLC (Reversed-Phase HPLC) to resolve hydrophobic residues. Isotopic labeling (e.g., stable isotopes like ¹³C/¹⁵N) can differentiate impurities from the target peptide. Validate results with GC-MS (Gas Chromatography-MS) for volatile derivatives .
Q. How can solid-phase peptide synthesis (SPPS) be optimized for this sequence, given its length and repetitive motifs?
- Method : Employ Fmoc/t-Bu chemistry to mitigate side reactions (e.g., aspartimide formation). Use pseudo-proline dipeptides at Ser/Thr residues to reduce aggregation. Monitor coupling efficiency via Kaiser tests and optimize microwave-assisted synthesis for difficult couplings (e.g., Ile, Leu). Post-synthesis, perform HPLC purification with trifluoroacetic acid (TFA) counterion exchange to remove residual protecting groups .
Q. What techniques confirm the primary structure and disulfide bonding (if applicable) of this peptide?
- Method : Combine Edman degradation for N-terminal sequencing with tandem MS/MS for full sequence coverage. For disulfide bonds, use partial reduction/alkylation followed by MALDI-TOF MS . Validate folding with circular dichroism (CD) and NMR for secondary structure analysis (e.g., α-helical regions in Leu/Arg-rich segments) .
Advanced Research Questions
Q. How can degradation pathways of this peptide be systematically studied under physiological stress conditions?
- Method : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with LC-MS/MS to identify degradation products (e.g., deamidation at Gln/Asn, oxidation at Met). Use H/D exchange-MS to map solvent-accessible regions prone to hydrolysis. Compare degradation kinetics in buffer vs. serum to simulate in vivo conditions .
Q. What computational strategies predict this peptide’s interactions with target receptors or membranes?
- Method : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model peptide-membrane interactions (e.g., Leu/Arg-rich motifs). Apply docking algorithms (AutoDock Vina) to predict binding affinities with receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How can post-translational modifications (PTMs) be detected and quantified in recombinant variants of this peptide?
- Method : Use phosphoproteomics workflows (TiO₂ enrichment for phosphorylation) or glycoproteomics (lectin affinity for glycosylation). Quantify PTMs via label-free MS1 quantification or TMT/iTRAQ labeling . Cross-validate with immunoblotting using modification-specific antibodies .
Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Method : Employ orthogonal assays (e.g., cell-based luciferase reporters vs. animal models) to rule out assay-specific artifacts. Use multivariate statistical analysis (PCA or PLS regression) to correlate structural features (e.g., charge, hydrophobicity) with activity. Optimize delivery systems (e.g., liposomes) to enhance in vivo bioavailability .
Q. What experimental design principles ensure robust in vivo pharmacokinetic (PK) studies for this peptide?
- Method : Use radiolabeled isotopes (³H/¹⁴C) for tracking distribution. Apply compartmental modeling (non-linear mixed effects) to estimate clearance rates. Include controls for TFA counterion effects (e.g., compare acetate salts). Use microsampling (dried blood spots) to minimize animal use .
Methodological Notes
- Data Integration : Link computational predictions (e.g., MD simulations) with experimental results (e.g., SPR) using Bayesian inference to refine models iteratively .
- Contradiction Analysis : For conflicting purity or activity data, apply Design of Experiments (DoE) to isolate variables (e.g., synthesis batches, storage conditions) and identify root causes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
